4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
4-Hydroxy-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a biphenyl group, and multiple functional groups such as hydroxyl, oxo, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a carbonyl compound.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of biphenyl and a halogenated thieno[2,3-b]pyridine intermediate.
Functional Group Modifications: The hydroxyl and nitrile groups can be introduced through selective functionalization reactions, such as hydroxylation and cyanation, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- 4’-Hydroxy-3’-iodo-[1,1’-biphenyl]-4-carbonitrile
- 4-(3-Hydroxyphenyl)benzonitrile
Uniqueness
4-Hydroxy-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is unique due to its combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H12N2O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-hydroxy-3-[4-(4-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H12N2O3S/c21-9-15-18(24)17-16(10-26-20(17)22-19(15)25)13-3-1-11(2-4-13)12-5-7-14(23)8-6-12/h1-8,10,23H,(H2,22,24,25) |
InChI Key |
MXVUVXFGMGDMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CSC4=C3C(=C(C(=O)N4)C#N)O |
Origin of Product |
United States |
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